N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a hydrazinecarbonyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-cyanobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(1E)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and benzamide analogs, such as:
- N-[(1E)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
- N-[(1E)-1-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
N-[(1E)-1-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanophenyl group, in particular, may contribute to its potential biological activities and reactivity in chemical reactions.
Properties
Molecular Formula |
C27H24N4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(4-cyanophenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H24N4O3/c1-2-16-34-24-14-12-20(13-15-24)17-25(30-26(32)23-6-4-3-5-7-23)27(33)31-29-19-22-10-8-21(18-28)9-11-22/h3-15,17,19H,2,16H2,1H3,(H,30,32)(H,31,33)/b25-17+,29-19+ |
InChI Key |
UJCVVHWCSXFALA-VKPJMCDISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)C#N)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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